molecular formula C9H11NO3S B1409466 3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799973-93-5

3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No. B1409466
M. Wt: 213.26 g/mol
InChI Key: GJMUBFMEIBMKFP-UHFFFAOYSA-N
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Description

“3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide” is a chemical compound with the molecular formula C8H9NO3S . It has a molecular weight of 199.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3S/c10-13(11)8-4-2-1-3-7(8)12-6-5-9-13/h1-4,9H,5-6H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved information .

Scientific Research Applications

Antimitotic Agents

3-Methyl-3,4-Dihydro-2H-Benzo[b][1,4,5]Oxathiazepine 1,1-dioxide and its derivatives have been investigated for their potential as antimitotic agents. For instance, a study by Gallet et al. (2009) highlighted the synthesis and efficacy of benzopyridooxathiazepine derivatives in this category. These compounds, including compound 10b, showed significant potency in inhibiting tubulin polymerization, a key process in cell division, making them potential candidates for cancer therapy (Gallet et al., 2009).

Novel Synthesis Methods

Research has also focused on developing new synthesis methods for compounds related to 3-Methyl-3,4-Dihydro-2H-Benzo[b][1,4,5]Oxathiazepine 1,1-dioxide. A study by 詹淑婷 (2012) demonstrated a novel method for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which are structurally related to the compound , offering new pathways for its development (詹淑婷, 2012).

Cascade Reactions

In the field of organic chemistry, the compound and its analogs have been used in cascade reactions. Rolfe et al. (2010) developed a [4+3] epoxide cascade protocol utilizing compounds related to 3-Methyl-3,4-Dihydro-2H-Benzo[b][1,4,5]Oxathiazepine 1,1-dioxide, showcasing their utility in complex chemical syntheses (Rolfe et al., 2010).

Serotonin S2-Receptor-Blocking Activity

Further, derivatives of this compound have been synthesized and evaluated for their biological activity, such as serotonin S2-receptor-blocking activity. Sugihara et al. (1987) synthesized novel 1,5-benzoxathiepin derivatives with serotonin S2-receptor-blocking potential, expanding the therapeutic applications of these compounds (Sugihara et al., 1987).

Stability Studies

Stability studies of derivatives under various conditions have also been a focus area. Lecoeur et al. (2012) investigated the stability of a cytotoxic benzopyridooxathiazepine derivative (BZN) under different stress conditions. This research is crucial for understanding the shelf-life and safe storage conditions for pharmaceutical applications (Lecoeur et al., 2012).

Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists

Ohno et al. (2006) discovered a novel series of 3,4-dihydro-2H-benzo[1,4]oxazin derivatives, structurally related to our compound of interest, as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor. These findings suggest potential applications in anti-thrombotic and cardiovascular therapies (Ohno et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7-6-13-8-4-2-3-5-9(8)14(11,12)10-7/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMUBFMEIBMKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 3
3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 4
3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 5
3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 6
3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide

Citations

For This Compound
3
Citations
TD Heightman, JF Callahan, E Chiarparin… - Journal of medicinal …, 2019 - ACS Publications
The KEAP1–NRF2-mediated cytoprotective response plays a key role in cellular homoeostasis. Insufficient NRF2 signaling during chronic oxidative stress may be associated with the …
Number of citations: 60 pubs.acs.org
N Laokhetkit, P Jannoey - 2023 - nuir.lib.nu.ac.th
Rice emitted volatile compounds to defense plant insect, bacteria and fungi. This research was used chitosan; CHI (50, 100 and 200 ppm) and methyl jasmonate; MeJA (1, 2.5 and 5 mM…
Number of citations: 0 nuir.lib.nu.ac.th
X Ye, X Zhang, L Hao, Q Lin, Y Bao - Fermentation, 2023 - mdpi.com
Passion fruit wine is a popular fruit wine because of its unique aroma. However, the roles of microorganisms in different fermentation methods, particularly their contributions to aroma …
Number of citations: 1 www.mdpi.com

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